molecular formula C17H13N3 B14923398 (2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B14923398
M. Wt: 259.30 g/mol
InChI Key: KMNSBYJUTHMOPK-GXDHUFHOSA-N
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Description

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE is an organic compound that features a benzimidazole moiety linked to a cyanide group through an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Ethenylation: The benzimidazole core is then subjected to a Heck reaction with 4-methylstyrene to introduce the ethenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or other reduced forms.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium cyanide or potassium cyanide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines.

Scientific Research Applications

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The cyanide group may also play a role in inhibiting certain biochemical pathways, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities.

    Cyanide-Containing Compounds: Compounds such as benzyl cyanide and phenylacetonitrile also contain the cyanide functional group.

Uniqueness

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYLPHENYL)-1-ETHENYL CYANIDE is unique due to the combination of the benzimidazole core and the ethenyl cyanide group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C17H13N3/c1-12-6-8-13(9-7-12)10-14(11-18)17-19-15-4-2-3-5-16(15)20-17/h2-10H,1H3,(H,19,20)/b14-10+

InChI Key

KMNSBYJUTHMOPK-GXDHUFHOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2

Canonical SMILES

CC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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